molecular formula C18H19NO3 B268472 N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide

Cat. No. B268472
M. Wt: 297.3 g/mol
InChI Key: ZGWBIBYTXWQLSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification genes. Activation of the Nrf2 pathway by N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A leads to the upregulation of these genes, resulting in the reduction of oxidative stress and inflammation.
Biochemical and Physiological Effects
Studies have shown that N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A has several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A has also been shown to reduce the production of reactive oxygen species, which are known to contribute to inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A in lab experiments is its specificity for the Nrf2 pathway. This allows researchers to study the effects of Nrf2 activation without the confounding effects of non-specific compounds. However, one of the limitations of using N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A is its relatively low potency compared to other Nrf2 activators. This may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for the study of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A. One area of interest is the development of more potent analogs of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A that can be used in therapeutic applications. Another area of interest is the study of the effects of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A on other pathways involved in inflammation and oxidative stress. Additionally, the use of N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A in combination with other therapeutic agents is an area that warrants further investigation.
Conclusion
N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A is a synthetic compound that has potential therapeutic applications due to its anti-inflammatory and analgesic properties. Its mechanism of action involves the activation of the Nrf2 pathway, which leads to the upregulation of antioxidant and detoxification genes. While there are advantages and limitations to using N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A in lab experiments, there are several future directions for its study that may lead to the development of more effective therapeutic agents.

Synthesis Methods

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A is synthesized through a multistep process involving the reaction of 2-phenoxyacetic acid with 3-bromophenol, followed by the reaction of the resulting product with 2-methylprop-2-en-1-ol. The final product is obtained through the reaction of the intermediate product with 2-aminoacetophenone.

Scientific Research Applications

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide A has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.

properties

Product Name

N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenoxyacetamide

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-[3-(2-methylprop-2-enoxy)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H19NO3/c1-14(2)12-21-17-10-6-7-15(11-17)19-18(20)13-22-16-8-4-3-5-9-16/h3-11H,1,12-13H2,2H3,(H,19,20)

InChI Key

ZGWBIBYTXWQLSY-UHFFFAOYSA-N

SMILES

CC(=C)COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2

Canonical SMILES

CC(=C)COC1=CC=CC(=C1)NC(=O)COC2=CC=CC=C2

Origin of Product

United States

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